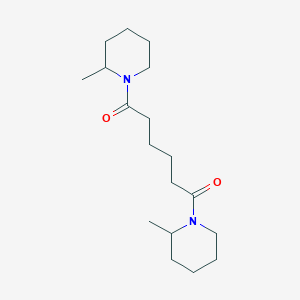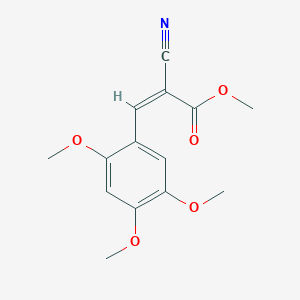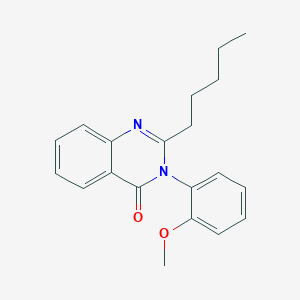![molecular formula C22H29N7OS2 B10871351 4-[2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B10871351.png)
4-[2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)ETHYL]-N-ETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a tetrahydropyrazinecarbothioamide group
Preparation Methods
The synthesis of 4-[2-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)ETHYL]-N-ETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves multiple steps. The benzothiazole moiety can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones . The pyrazole ring can be formed via the reaction of hydrazine with β-diketones . The final compound is obtained by coupling these intermediates under specific reaction conditions, such as using a base-promoted intramolecular C–S bond coupling cyclization in dioxane .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Scientific Research Applications
4-[2-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)ETHYL]-N-ETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: It has potential as an anti-tubercular agent due to its benzothiazole moiety.
Neuroprotection: Compounds with similar structures have shown neuroprotective properties by inhibiting the JNK signaling pathway.
Cancer Research: Derivatives of benzothiazole have been evaluated for their cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the benzothiazole moiety can inhibit enzymes involved in the JNK signaling pathway, leading to neuroprotection . The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include:
Benzothiazole Derivatives: These compounds share the benzothiazole moiety and have been studied for their anti-tubercular and anti-cancer properties.
Pyrazole Derivatives: These compounds share the pyrazole ring and have applications in medicinal chemistry, particularly as anti-inflammatory and anti-cancer agents.
Tetrahydropyrazinecarbothioamide Derivatives: These compounds share the tetrahydropyrazinecarbothioamide group and have been explored for their potential therapeutic applications.
Properties
Molecular Formula |
C22H29N7OS2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-[2-[1-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]ethyl]-N-ethylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C22H29N7OS2/c1-4-23-21(31)28-13-11-27(12-14-28)10-9-24-15(2)19-16(3)26-29(20(19)30)22-25-17-7-5-6-8-18(17)32-22/h5-8,26H,4,9-14H2,1-3H3,(H,23,31) |
InChI Key |
OSSZZMAJDZOUAF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CCN=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B10871273.png)

![2-(4-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B10871282.png)

![3-(4-methylphenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10871296.png)
![N-(4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinyl}-6-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B10871303.png)

![methyl 4-{(3E)-1-[2-(2-hydroxyethoxy)ethyl]-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B10871313.png)
![2-[4-(Furan-2-yl)-6-(3-nitrophenyl)pyridin-2-yl]phenol](/img/structure/B10871321.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10871323.png)
![Ethyl [(4-oxo-3-phenyl-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl)sulfanyl]acetate](/img/structure/B10871327.png)
![methyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate](/img/structure/B10871328.png)
![1-(2-{[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]amino}-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B10871331.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate](/img/structure/B10871335.png)
